Cas no 1207028-48-5 (1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea)

1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea 化学的及び物理的性質
名前と識別子
-
- 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea
- 1-cyclohexyl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
- F5831-6427
- 1207028-48-5
- 1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea
- AKOS024520455
- VU0522186-1
- 1-cyclohexyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
-
- インチ: 1S/C16H31N3O2/c1-21-12-11-19-9-7-14(8-10-19)13-17-16(20)18-15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H2,17,18,20)
- InChIKey: ZDSQPHGDYFCIGH-UHFFFAOYSA-N
- ほほえんだ: N(C1CCCCC1)C(NCC1CCN(CCOC)CC1)=O
計算された属性
- せいみつぶんしりょう: 297.24162724g/mol
- どういたいしつりょう: 297.24162724g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 53.6Ų
1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5831-6427-20μmol |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-2μmol |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-1mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-5mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-25mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-50mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-4mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-10mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-3mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5831-6427-15mg |
1-cyclohexyl-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}urea |
1207028-48-5 | 15mg |
$89.0 | 2023-09-09 |
1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
Related Articles
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}ureaに関する追加情報
Professional Introduction to Compound with CAS No 1207028-48-5 and Product Name: 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea
The compound with the CAS number 1207028-48-5 and the product name 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of this compound incorporates a cyclohexyl group, a piperidine moiety, and a urea functional group, which collectively contribute to its distinctive chemical properties and biological activities.
In recent years, there has been a growing interest in the development of novel compounds that exhibit inhibitory effects on various biological targets. The 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea molecule has been extensively studied for its ability to interact with specific enzymes and receptors involved in critical cellular pathways. Preliminary research suggests that this compound may possess potent inhibitory activity against targets such as kinases and other enzymes implicated in cancer progression. The presence of the urea functional group in the molecule is particularly noteworthy, as urea-based derivatives have shown promise in various therapeutic applications due to their ability to form stable hydrogen bonds with biological targets.
The cyclohexyl group in the molecular structure contributes to the compound's solubility and bioavailability, making it a viable candidate for further pharmacological investigation. Additionally, the piperidine moiety enhances the compound's ability to penetrate cell membranes, thereby increasing its potential for intracellular activity. These structural features collectively contribute to the compound's overall efficacy and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental trials. The 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea molecule has been subjected to various computational studies to elucidate its interaction mechanisms with potential biological targets. These studies have revealed that the compound may bind to active sites of kinases with high affinity, suggesting its potential as a lead compound for the development of kinase inhibitors. Kinase inhibitors are a major class of drugs used in the treatment of cancers and inflammatory diseases, making this compound particularly relevant for therapeutic applications.
In addition to its kinase inhibitory properties, preliminary experiments have also indicated that 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea may exhibit other biological activities. For instance, it has shown promise in reducing inflammation by modulating cytokine production pathways. This dual functionality makes the compound an attractive candidate for the development of multi-target drugs, which can address multiple aspects of a disease simultaneously. The ability of this compound to modulate both kinase activity and inflammatory responses could lead to more effective therapeutic strategies.
The synthesis of 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea has been optimized to ensure high yield and purity, which are critical factors for pharmaceutical applications. Advanced synthetic techniques have been employed to introduce the various functional groups into the molecular framework while maintaining structural integrity. The use of chiral auxiliaries and asymmetric catalysis has allowed for the preparation of enantiomerically pure forms of the compound, which is essential for achieving desired pharmacological effects.
Current research is focused on evaluating the pharmacokinetic properties of 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea in animal models. These studies aim to determine its absorption, distribution, metabolism, excretion (ADME) profiles, which are crucial for assessing its potential as a drug candidate. Preliminary findings suggest that the compound exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and moderate metabolic stability. These properties are essential for ensuring that the compound reaches therapeutic levels in vivo and remains active long enough to exert its desired effects.
The development of novel drug candidates is a complex process that involves multiple stages of research and testing. The 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea molecule represents an early stage in this process but shows significant promise based on preliminary findings. Further research is needed to fully elucidate its mechanism of action, optimize its pharmacological properties, and assess its safety profile in humans. However, the unique structural features and promising biological activities make it a valuable candidate for further investigation.
Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing compounds like 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea from laboratory research to clinical application. Such collaborations can leverage expertise from different fields and resources from industry partners to accelerate drug development timelines. The potential applications of this compound in treating cancers and inflammatory diseases make it a particularly attractive candidate for such partnerships.
In conclusion, the compound with CAS number 1207028-48-5 and product name 1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features, combined with promising biological activities, make it a valuable candidate for further investigation. As research continues to uncover new therapeutic applications for this compound, it holds great potential for improving patient outcomes in various diseases.
1207028-48-5 (1-cyclohexyl-3-{1-(2-methoxyethyl)piperidin-4-ylmethyl}urea) 関連製品
- 1448075-05-5(N-4-(benzyloxy)phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 540507-37-7(N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide)
- 1878363-29-1(Hexane, 1-bromo-4-methoxy-5-methyl-)
- 599207-27-9((2R,3R)-3-aminopentan-2-ol)
- 1805482-65-8(2,4-Bis(trifluoromethyl)-3-methylbenzyl bromide)
- 2228170-14-5(3-(3-tert-butyl-1H-pyrazol-4-yl)morpholine)
- 2092813-96-0(1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole)
- 953727-11-2(3-amino-N-(pyridin-2-ylmethyl)benzamide)
- 56703-73-2(1-(5-amino-2-furanyl)-Ethanone)
- 17193-43-0(L-Tyrosine, O-methyl-,ethyl ester)



